Product packaging for Morphine(1+)(Cat. No.:)

Morphine(1+)

Cat. No.: B1260574
M. Wt: 286.34 g/mol
InChI Key: BQJCRHHNABKAKU-KBQPJGBKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Morphine(1+) is a research-grade compound provided exclusively for laboratory research applications. As a classic opioid receptor agonist, it exhibits highest relative selectivity for the mu-opioid receptor (MOR), with significant affinity for kappa (KOR) and delta (DOR) opioid receptors as well . Binding to these G-protein coupled receptors activates descending inhibitory pain pathways in the central nervous system and inhibits nociceptive afferent neurons in the peripheral nervous system, providing a powerful tool for studying pain neurotransmission and analgesia . Researchers utilize Morphine(1+) in fundamental neuropharmacological studies, investigations of addiction mechanisms, pain pathway mapping, and the development of novel analgesic compounds . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic procedures, clinical use, or administration to humans, and is subject to specific regulatory controls as an opioid compound . Researchers must handle this compound in accordance with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20NO3+ B1260574 Morphine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20NO3+

Molecular Weight

286.34 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/p+1/t10-,11+,13-,16-,17-/m0/s1

InChI Key

BQJCRHHNABKAKU-KBQPJGBKSA-O

Isomeric SMILES

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

Canonical SMILES

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Origin of Product

United States

Theoretical and Computational Investigations of Morphine 1+

Quantum Chemical Calculations of Morphine(1+)

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of Morphine(1+) at the atomic level. These methods are essential for elucidating the molecule's geometry, electronic landscape, and conformational possibilities.

Density Functional Theory (DFT) Studies of Morphine(1+) Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a primary tool for investigating the geometry and electronic structure of Morphine(1+). DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31G(d,p) and 6-311++G(d,p), have been used to optimize the molecular geometry of morphine and its derivatives. researchgate.netauctoresonline.orgresearchgate.net These studies reveal that the fundamental geometry of the morphine pharmacophore remains largely consistent even with different substituents. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Morphine Studies

Method Basis Set Application Reference
B3LYP 6-31G(d,p) Geometry optimization researchgate.net
B3LYP 6-311++G(d,p) Electronic structure calculations researchgate.net
B3LYP 6-311G(d,p) Geometric and thermodynamic properties auctoresonline.org
B3LYP cc-pVDZ Geometry optimization and NMR data researchgate.net

Ab Initio and Semi-Empirical Methods for Morphine(1+) Conformational Analysis

Conformational analysis is critical for understanding how Morphine(1+) adapts to its receptor environment. Both ab initio and semi-empirical methods have been employed to explore the conformational landscape of morphine and its protonated form. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for these analyses. researchgate.netacs.org For instance, MP2 computations have shown that all 12 possible conformers of morphinum (protonated morphine) are minima on the potential energy surface. researchgate.net

Semi-empirical methods, like PCILO (Perturbative Configuration Interaction using Localized Orbitals) and INDO (Intermediate Neglect of Differential Overlap), offer a computationally less expensive alternative for studying large molecules and their conformational variations. nih.govacs.orgscite.ai These methods have been used to investigate how different N-substituents on the morphine scaffold influence conformational preferences, which in turn affects receptor binding and pharmacological activity. nih.govacs.org Studies have considered both axial and equatorial N-substituent conformers to understand their role in agonism and antagonism. scite.ai While semi-empirical methods can sometimes deviate in relative energies compared to ab initio and DFT methods, they often provide consistent geometries. capes.gov.br

Molecular Orbital Analysis (HOMO/LUMO) of Protonated Morphine and Derivatives

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity and electronic behavior of Morphine(1+). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. biointerfaceresearch.com The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.netbiointerfaceresearch.com

Table 2: Frontier Orbital Energies (eV) for Morphine and Related Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Morphine (L1) -5.54 -0.79 4.75
Oxymorphone (L2) -5.75 -0.84 4.91
Naloxone (B1662785) (L3) -5.52 -0.79 4.73
Naltrexone (L4) -5.56 -0.79 4.77

Data adapted from a study on morphine derivatives, where L1-L4 represent the respective compounds. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations of Morphine(1+)

Molecular dynamics (MD) simulations provide a dynamic view of Morphine(1+) and its interactions with biological macromolecules, such as opioid receptors. These simulations model the movement of atoms over time, offering insights into the mechanisms of binding and receptor activation.

Simulation Methodologies for Morphine(1+)-Receptor Systems

MD simulations of Morphine(1+) complexed with its primary target, the µ-opioid receptor (MOR), are typically performed using force fields like CHARMM and OPLS. nih.govnih.gov The system, which includes the receptor embedded in a lipid bilayer (e.g., POPC) and solvated in a water box with ions to neutralize the charge, is subjected to energy minimization, equilibration, and production runs. nih.govnih.govosti.gov The simulations are often run for hundreds of nanoseconds to observe significant conformational changes and interactions. mdpi.comrsc.org

The initial structures for these simulations are often derived from homology modeling or crystal structures of the receptor, with the ligand docked into the binding pocket using software like MOE-Dock or the Induced-Fit-Docking (IFD) module of Schrödinger. nih.govfrontiersin.org The simulations are typically run under periodic boundary conditions in an NPT (isothermal-isobaric) or NVT (canonical) ensemble. nih.gov

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules

MD simulations have been instrumental in revealing how Morphine(1+) binding induces conformational changes in the µ-opioid receptor. mdpi.com Upon binding, morphine can stabilize specific conformations of the receptor, leading to its activation. osti.gov For example, simulations have shown that morphine can penetrate deep into the binding pocket of the MOR, forming stable hydrogen bonds with key residues like H297^6.52. nih.gov This is in contrast to some biased agonists that may not move as deeply into the pocket. nih.gov

Water-Mediated Interactions Involving Protonated Morphine

Computational simulations, including Quantum Mechanics (QM) and Molecular Dynamics (MD), have revealed the critical role of water molecules in mediating the interactions of protonated morphine with its biological targets. nih.gov MD simulations show that upon binding to the μ-opioid receptor (MOR), morphine can interact with internal water molecules that transiently visit the inter-helical region of the receptor. nih.gov These water molecules can access the protonated amine group of the drug. nih.gov

A key interaction facilitated by water is the formation of hydrogen-bond networks. For instance, the phenolic group of morphine can form a water-mediated hydrogen bond with the histidine residue H297 (H6.52) in the MOR. researchgate.netnih.govbiorxiv.org This type of water-mediated bridge is a conserved interaction observed for various morphinan-based ligands. nih.govresearchgate.net In the active state of the MOR, H297 is often part of a larger water-mediated hydrogen bond network that can include other residues like K5.39 and Y3.33. nih.gov Similarly, the tertiary amine nitrogen of (-)-morphine has been shown to form interactions with the residue Y326 (7.43) via a water bridge. oup.com The oxygen in the oxide bridge of morphine can also interact with Y148 (3.33) through a water molecule. oup.com These water-mediated contacts are crucial for stabilizing the ligand within the receptor's binding pocket and influencing the receptor's conformational state. researchgate.netoup.com

Acid-Base Equilibria and Protonation State Dynamics of Morphine(1+)

The acid-base equilibrium of morphine is central to its biological activity, as its protonation state dictates its ability to interact with its receptor. Morphine is a weak base containing a tertiary amine group that can be protonated, forming the Morphine(1+) cation. nih.govnih.gov This protonation is pH-dependent and crucial for binding to the μ-opioid receptor. nih.govnih.gov The uncharged form is referred to as the conjugate base of Morphine(1+). nih.gov

The pKₐ value, which describes the tendency of a compound to donate a proton, is a key parameter in understanding the protonation state of morphine. The primary ionization site of concern is the tertiary amine. nih.gov Computational methods have been employed to predict this value, offering insights that complement experimental findings.

Electronic structure calculations using density functional theory (DFT), such as the M06-2X functional with the SMD solvation model and aug-cc-pVDZ basis set, have been used to determine theoretical pKₐ values by calculating the Gibbs free energy of the deprotonation reaction in an aqueous solution. nih.govnih.gov While the experimental pKₐ of morphine's tertiary amine is approximately 8.08-8.2, theoretical studies often focus on how chemical modifications, such as fluorination, can alter this value to achieve pH-selective binding. nih.govumich.edupeerj.com For example, β-fluorination of morphine derivatives has been computationally shown to lower the pKₐ into a range of 6.1 to 7.83. nih.govchapman.edu One such designed derivative, Fluoromorphine β-C2, was calculated to have a pKₐ of 7.06. digitellinc.com These theoretical determinations are vital for the computational design of new molecules with specific acid-base properties. nih.govdigitellinc.com

Various semiempirical quantum chemical methods have also been tested for pKₐ prediction. Methods like PM3/COSMO and AM1/COSMO have shown reasonable accuracy for sets of drug-like molecules that include morphine. peerj.com

Table 1: Experimental and Theoretical pKₐ Values for Morphine and a Derivative

CompoundpKₐ (Experimental)pKₐ (Theoretical)Computational Method
Morphine8.08 - 8.2 umich.edupeerj.comNot explicitly stated in sources, but used as a benchmark.M06-2X(SMD)/aug-cc-pVDZ, PM3/COSMO nih.govpeerj.com
Fluoromorphine β-C2Not available7.06 digitellinc.comM06-2X(SMD)/aug-cc-pVDZ nih.govdigitellinc.com

The protonation state of morphine is highly sensitive to the pH of its surrounding microenvironment. nih.govnih.gov In healthy tissues, where the physiological pH is typically 7.4, the majority of morphine molecules (approximately 86.3%) exist in the protonated, active Morphine(1+) form. nih.gov This widespread protonation leads to non-selective binding in both central and peripheral tissues. nih.govnih.gov

However, the microenvironment of inflamed tissues is characterized by acidosis, with a lower pH ranging from 6.0 to 6.5. nih.govchapman.edu In this acidic environment, the equilibrium shifts further towards the protonated state, with about 98% of morphine molecules becoming Morphine(1+). nih.gov This pH difference is a key focus of computational studies aiming to design derivatives that are selectively protonated and therefore active only in the acidic environment of inflamed tissues, potentially reducing side effects associated with activation in healthy tissues. nih.govnih.govdigitellinc.com The tumor microenvironment (TME) is another specialized environment where pH can be altered, influencing the protonation and activity of opioids like morphine. mdpi.commdpi.com

Table 2: pH-Dependent Protonation of Morphine

MicroenvironmentTypical pHPercent Protonation of Morphine
Healthy Tissue7.4 nih.gov~86.3% nih.gov
Inflamed Tissue6.0 - 6.5 nih.gov~98% nih.gov

The binding of morphine to the μ-opioid receptor (MOR) is intrinsically coupled to its protonation state. A common feature for opioid ligands is the necessity of a protonated tertiary amine to form a conserved salt bridge with the negatively charged aspartate residue at position 147 (Asp147 or D3.32) in the orthosteric binding pocket of the MOR. nih.govacs.org This ionic interaction is a critical anchor for the ligand and is essential for receptor activation. acs.org

Furthermore, the binding and activation of the MOR are not solely dependent on the ligand's protonation state but also on the protonation states of key residues within the receptor itself. oup.com Computational simulations have shown that the activation of the MOR by (-)-morphine is most effective when residues Asp114 (D2.50) and Asp147 (D3.32) are both deprotonated. oup.com If D114 is protonated, (-)-morphine fails to maintain the receptor in its active state. oup.com The protonation state of other residues, such as His297 (H6.52), also modulates ligand affinity and can be influenced by the local pH. researchgate.netnih.govbiorxiv.org Therefore, the binding mechanism is a dynamic process involving a complex interplay of protonation states between the Morphine(1+) cation and the titratable residues of the receptor, which collectively determine the binding affinity, residence time, and ultimate signaling outcome. nih.govoup.com

Structural and Conformational Research of Morphine 1+

Advanced Spectroscopic Characterization of Morphine(1+)

A suite of spectroscopic methods has been employed to define the structural features of the Morphine(1+) cation, from the connectivity of its atoms to its complex stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and bonding within a molecule. rcsb.org For Morphine(1+), both one-dimensional and two-dimensional NMR methods have been essential for confirming its structure in solution.

Table 1: Selected NMR Chemical Shifts for Morphine(1+)

NucleusAssignmentChemical Shift (δ) in ppmReference
¹HH-19 (N-CH₃)2.36 scilit.com
¹³CC1023.81 scilit.com
¹³CC17 (N-CH₃)43.84 scilit.com
¹³CC1344.38 scilit.com
¹³CC5~129 (approx.) escholarship.org
¹³CC6~68 (approx.) escholarship.org

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The values are representative examples from studies on morphine in D₂O or as a hydrochloride salt. scilit.comescholarship.org

While 1D NMR shows which atoms are present, two-dimensional (2D) NMR experiments reveal how they are connected and arranged in space. nih.gov Techniques like COSY (Correlation Spectroscopy) identify atoms connected through chemical bonds, while "through-space" techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) identify atoms that are physically close to one another, regardless of bonding. mdpi.comcambridge.org

ROESY is particularly effective for determining the three-dimensional structure of molecules by measuring cross-relaxation rates between protons. acs.org For Morphine(1+), ROESY can be used to confirm key conformational features, such as the spatial proximity between the N-methyl group and specific protons on the piperidine (B6355638) ring. This data helps to experimentally validate the equatorial orientation of the methyl group, a feature predicted by computational models and confirmed in crystal structures. nih.gov

¹H NMR and ¹³C NMR Studies of Morphine(1+)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. nih.gov These methods are complementary; IR spectroscopy measures changes in a molecule's dipole moment during vibration, while Raman spectroscopy detects changes in its polarizability. researchgate.net Together, they provide a unique "fingerprint" that is characteristic of a molecule's structure and functional groups. researchgate.netbiointerfaceresearch.com

For Morphine(1+), vibrational spectra show characteristic bands corresponding to its various functional groups. For instance, a broad peak between 3200 and 3500 cm⁻¹ is associated with the hydroxyl (-OH) groups. biointerfaceresearch.com Strong signals around 1050 cm⁻¹ are attributed to C-O-C stretching vibrations, and peaks in the 1600-1650 cm⁻¹ range correspond to C-C stretching vibrations. biointerfaceresearch.com Studies combining experimental spectra with quantum-chemical calculations have allowed for detailed interpretation of these vibrational modes, confirming the structural integrity of the molecule in various states. biointerfaceresearch.comnih.govjst.go.jp

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights

Morphine is a chiral molecule, meaning it is not superimposable on its mirror image. Chiroptical spectroscopy techniques are uniquely sensitive to this three-dimensional asymmetry. Circular Dichroism (CD) is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. d-nb.infoacs.org

The resulting CD spectrum provides critical information about the absolute configuration and conformation of a molecule in solution. acs.org Studies on morphine and its derivatives have utilized CD to characterize their stereochemistry. frontiersin.org For example, complexes of morphine with other molecules have been shown to exhibit strong CD signals, which are highly dependent on the precise chiral arrangement of the molecules within the complex. d-nb.info The CD spectra of morphine itself show characteristic bands that can be correlated with its known absolute configuration, making it a valuable tool for confirming the stereochemical integrity of the molecule. researchgate.netnih.gov

X-ray Crystallography and Cryo-Electron Microscopy of Morphine(1+)-Macromolecule Complexes

To understand how Morphine(1+) functions, it is essential to visualize its interaction with its primary biological target, the μ-opioid receptor (μOR). nih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of such macromolecular complexes at or near atomic resolution. biointerfaceresearch.com

X-ray crystallography of the murine μ-opioid receptor in complex with morphinan (B1239233) ligands has provided high-resolution snapshots of the binding site. escholarship.orgcambridge.org These structures reveal that the protonated amine of the morphinan ligand forms a crucial ionic bond with a negatively charged aspartate residue (Asp147) in the receptor. The phenolic hydroxyl group is also key, participating in a hydrogen-bonding network. These detailed interactions, revealed by crystallography, are fundamental to the receptor's activation.

More recently, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for studying large, flexible protein complexes like G protein-coupled receptors (GPCRs) bound to their signaling partners. scilit.commdpi.combiointerfaceresearch.com Cryo-EM structures of the μOR in its active state, bound to agonists and the G-protein, have revealed the large-scale conformational changes that occur upon receptor activation. scilit.comnih.govbiointerfaceresearch.com These studies show Morphine(1+) nestled within the same binding pocket identified by crystallography, confirming the key interactions and providing a more complete picture of the entire signaling complex. scilit.com The combination of these powerful structural biology techniques provides a comprehensive understanding of how Morphine(1+) binds to and activates its receptor at a molecular level.

Structural Resolution of Morphine(1+) Bound to Opioid Receptors

Advances in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have enabled the high-resolution visualization of Morphine(1+) bound to the MOR. mdpi.com A cryo-EM structure of the human MOR in an active state, complexed with Morphine(1+) and the Gi protein, was resolved, providing a detailed snapshot of the activated receptor conformation. acs.orgnih.gov This structure, identified by the Protein Data Bank (PDB) ID 8EF6, reveals the precise orientation of Morphine(1+) within the receptor's binding site. acs.orgnih.gov

Table 1: Structural Data of Morphine(1+) and Related Ligands Bound to the Mu-Opioid Receptor

PDB IDLigandReceptorMethodResolution (Å)Reference
8EF6MorphineHuman MOR-Gi complexCryo-EMN/A acs.orgnih.gov
4DKLβ-funaltrexamine (β-FNA)Mouse MORX-ray Crystallography2.8 mdpi.comosti.govnih.gov
5C1MBU72Mouse MORX-ray Crystallography2.1 mdpi.comescholarship.org
6DDEDAMGOMouse MOR-Gi complexCryo-EMN/A mdpi.comchemrxiv.org
8EF5FentanylHuman MOR-Gi complexCryo-EMN/A mdpi.comacs.org

Characterization of Binding Pocket Residues and Interactions

The binding of Morphine(1+) to the MOR is stabilized by a network of specific interactions with key amino acid residues in the orthosteric binding pocket. A universally conserved interaction for opioids is the formation of a salt bridge between the protonated tertiary amine of the ligand and the anionic side chain of an aspartic acid residue, Asp147 (D1473.32), in transmembrane helix 3 (TM3). acs.orgnih.govescholarship.orgacs.org This interaction is considered essential for the binding and activation of the MOR. acs.org

Beyond this primary anchor point, a series of other residues contribute to the binding affinity and orientation of Morphine(1+). Molecular modeling and structural data from PDB ID 8EF6 show that Morphine(1+) engages in π-π stacking with His299 (H299) and forms a cation-π interaction with Tyr150 (Y150). acs.org Other crucial interactions include hydrogen bonds and hydrophobic contacts. For instance, the phenolic hydroxyl group of morphine is involved in a hydrogen bond network that can include a conserved histidine residue in TM6 (His2976.52). escholarship.orgnih.govoup.com

Site-directed mutagenesis studies have further clarified the roles of specific residues. Mutation of His297 to alanine (B10760859) resulted in a loss of detectable binding for opioid ligands, highlighting its critical role. nih.govumich.edu Conversely, mutating Asn150 in TM3 led to an increased affinity for several opioid agonists, including morphine. nih.govumich.edu The residue Ile322 has been identified as a key determinant in differentiating the binding of morphine (an agonist) from naloxone (B1662785) (an antagonist), influencing how deep the ligand can penetrate the binding pocket. frontiersin.org

Table 2: Key Amino Acid Residues in the MOR Binding Pocket Interacting with Morphine(1+)

ResidueLocationType of InteractionReference
Asp147 (D1473.32)TM3Salt bridge with protonated amine acs.orgnih.govacs.org
Tyr326 (Y3267.43)TM7Hydrogen bond, involved in TM3-TM7 interaction nih.govacs.orgnih.gov
His297 (H2976.52)TM6Hydrogen bond with phenolic hydroxyl nih.govoup.comnih.gov
His299TM6π-π stacking acs.org
Tyr150TM3Cation-π interaction acs.org
Trp293 (W2936.48)TM6Hydrophobic interaction, conformational changes oup.commdpi.com
Ile322TM7Steric hindrance, influences pocket depth frontiersin.org

Conformational Isomerism and Energy Landscapes of Morphine(1+)

Independent of its receptor-bound state, Morphine(1+) exists as an ensemble of different conformers in solution and in the gas phase. The molecule's conformational flexibility arises primarily from the orientation of its two hydroxyl groups and the potential for nitrogen inversion, which places the N-methyl group in either an equatorial or axial position. rsc.orgrsc.org

Gas Phase and Solvated Conformational Preferences

Quantum chemical calculations have been employed to explore the full conformational landscape of both neutral morphine and its protonated form, Morphine(1+) (also referred to as morphinum). rsc.orgrsc.org These studies predict the existence of 12 possible conformers based on the rotational positions of the C3-OH and C6-OH groups and the equatorial/axial state of the N17-methyl group. rsc.org

In the gas phase, calculations show a preference for conformers with the methyl group in the equatorial position. rsc.orgrsc.org Not all 12 potential conformers of Morphine(1+) are stable minima on the potential energy hypersurface in the gas phase; MP2 computations identified all 12 as minima, whereas other methods found fewer. rsc.org

The presence of a solvent, such as water, significantly alters the conformational preferences and energy landscape. B3LYP/SMD calculations simulating an aqueous environment predict that all 12 conformers of Morphine(1+) are stable minima. rsc.orgrsc.org The energy range spanning these conformers is relatively small, calculated to be as low as 13 kJ/mol. rsc.orgrsc.org Specifically, for Morphine(1+), eight different conformers, including those with an axial methyl group, are computed to exist within an energy difference of less than 8 kJ/mol. rsc.org This suggests that in a physiological, aqueous environment, Morphine(1+) exists as a diverse mixture of conformers with a significant population of both equatorial and axial forms. rsc.orgrsc.org The polarity of water diminishes the strength of intramolecular hydrogen bonds, allowing for a greater variety of stable hydroxyl group orientations compared to the gas phase. rsc.org

Energy Barriers and Interconversion Dynamics of Conformers

The various conformers of Morphine(1+) are not static but can interconvert by overcoming specific energy barriers. The most significant of these is the barrier to nitrogen inversion, which flips the piperidine ring and interconverts the equatorial and axial forms of the N-methyl group.

Computational studies have calculated this activation barrier to be less than 30 kJ/mol in the gas phase. rsc.orgrsc.org In a simulated water solvent, the barrier is slightly higher, around 40 kJ/mol. rsc.orgrsc.org These energy barriers are low enough to be readily surmounted at room temperature, indicating a rapid and dynamic equilibrium between the equatorial and axial conformers. rsc.org This calculated barrier is in good agreement with experimental values of 25–27 kJ/mol determined for related morphine analogues like codeine. rsc.org The conformational diversity and the rapid interconversion between states mean that Morphine(1+) possesses significant structural plasticity in physiological media, which may be a key factor in its ability to effectively interact with its receptor. rsc.org

Table 3: Calculated Energy Barriers for Morphine(1+) Conformational Interconversion

ProcessEnvironmentCalculated Barrier (kJ/mol)ImplicationReference
Nitrogen Inversion (Equatorial ⇌ Axial)Gas Phase< 30Energetically accessible at room temperature rsc.orgrsc.org
Nitrogen Inversion (Equatorial ⇌ Axial)Simulated Water~ 40Rapid interconversion in solution rsc.orgrsc.org

Molecular Interactions and Recognition Mechanisms of Morphine 1+

Ligand-Receptor Binding Mechanisms of Morphine(1+)

The binding of Morphine(1+) to the μ-opioid receptor is a complex process governed by specific interactions within a defined pocket of the receptor. This process initiates a cascade of intracellular events. Upon an agonist, such as Morphine(1+), binding to the orthosteric site, the receptor undergoes a conformational change that triggers the activation of intracellular G proteins. mdpi.com

Morphine(1+) binds within the orthosteric binding pocket of the μ-opioid receptor, a site located within the transmembrane (TM) helices of this G protein-coupled receptor (GPCR). mdpi.comacs.org A critical feature for the binding of virtually all opioid ligands, including Morphine(1+), is the presence of a protonated tertiary amine. acs.org This positively charged group is essential for a conserved, high-energy interaction with a key acidic residue in the receptor pocket. acs.org

The binding event is not static; it induces specific conformational changes in the receptor. Molecular dynamics simulations show that morphine preferentially activates transmembrane helices TM3 and TM5. acs.org The structural rigidity of the morphinan (B1239233) scaffold limits its ability to penetrate deeply into the binding pocket compared to more flexible opioids like fentanyl. acs.org This distinct interaction landscape within the orthosteric pocket directly influences the specific conformational state of the receptor, which is a determinant of its signaling output. acs.org

The high-affinity binding of Morphine(1+) is mediated by specific interactions with a constellation of amino acid residues within the orthosteric pocket.

Aspartate 147 (Asp147; Asp3.32): This residue is arguably the most critical for morphine binding. The protonated amine of Morphine(1+) forms a strong ionic bond, or salt bridge, with the negatively charged carboxylate group of Asp147. acs.orgresearchgate.net This interaction serves as a primary anchor point for the ligand. Molecular modeling shows both an ion pair bond and a hydrogen bond between the protonated amine and Asp147. researchgate.net The deprotonation of Asp147, along with D114, is suggested to be a feature of the active state of the receptor when bound to (-)-morphine. nih.govoup.com

Tyrosine 326 (Tyr326; Tyr7.43): Located on transmembrane helix 7, Tyr326 is also crucial for receptor activation. It is positioned to form a hydrogen bond with Asp147, an interaction that favors the engagement of TM3 and TM7 and is associated with receptor activation. acs.org While some opioids may interact directly with Tyr326, morphine's interaction is thought to be more indirect, influencing the Asp147-Tyr326 interplay that is key to the activation mechanism. acs.orgacs.org

Histidine 297 (His297; His6.52): This conserved histidine residue modulates ligand affinity and is involved in the pH dependence of binding. nih.govbiorxiv.org For morphinan compounds, the interaction with His297 is often mediated by a water molecule. nih.govbiorxiv.org The protonation state (tautomer) of this histidine residue can be critical, and mutations at this site have been shown to decrease the binding affinity for some opioid ligands. nih.govbiorxiv.org

Other residues also contribute to the binding and stabilization of Morphine(1+) in the pocket. For instance, Tyr148 can form a pi-cation interaction with the protonated amine group of morphine. researchgate.net The collective interactions between Morphine(1+) and these residues define the unique binding pose and contribute to the specific pharmacological profile of the drug.

Key Amino Acid Interactions with Morphine(1+) in the μ-Opioid Receptor
Amino Acid ResidueLocation (Helix)Type of InteractionSignificance in Binding
Asp147TM3Ionic Bond (Salt Bridge), Hydrogen BondPrimary anchor point for the protonated amine of Morphine(1+). acs.orgresearchgate.net
Tyr326TM7Hydrogen Bond (with Asp147)Crucial for receptor activation by facilitating TM3-TM7 interaction. acs.org
His297TM6Water-mediated Hydrogen BondModulates ligand affinity and pH-dependent binding. nih.govbiorxiv.org
Tyr148TM3Pi-Cation InteractionContributes to stabilizing the protonated amine in the binding pocket. researchgate.net

The interaction between Morphine(1+) and the μ-opioid receptor can be quantified by its thermodynamic and kinetic parameters. osti.gov Molecular dynamics simulations have provided significant insights into these energetic aspects.

Thermodynamically, the binding of the active (-)-morphine enantiomer is highly favorable. When key residues like Asp114 and Asp147 are in their deprotonated state, the binding free energy profile for (-)-morphine shows a deep energy well, calculated to be approximately -18.39 kcal/mol. oup.com This indicates a very stable complex. In contrast, the inactive (+)-morphine enantiomer does not sustain the receptor's active state, highlighting the stereoselectivity of the binding thermodynamics. nih.govoup.com

Kinetically, the concept of "residence time" (the duration a ligand remains bound to its target) is increasingly recognized as a critical factor in a drug's pharmacological activity. osti.govoup.com For (-)-morphine, molecular simulations reveal a prolonged residence time in the receptor's binding pocket, which correlates with its ability to stabilize the activated state of the receptor. nih.govoup.com This extended interaction duration is a key aspect of its efficacy. The dynamics of the binding process have been analyzed using Markov state models, which help to understand the transitions between different states of the ligand-receptor complex. osti.govoup.com

Energetic Parameters of (-)-Morphine Binding to the μ-Opioid Receptor
ParameterDescriptionFinding
Binding Free EnergyThe change in Gibbs free energy upon ligand binding.A deep energy well of -18.39 kcal/mol is observed, indicating a highly stable complex. oup.com
Residence Time (t_out)The average time a ligand stays bound to the receptor (1/k_off).(-)-Morphine exhibits a prolonged residence time, which is linked to sustained receptor activation. nih.govoup.com

Role of Conserved Amino Acid Residues (e.g., Asp147, Tyr326, His297) in Morphine(1+) Binding

Pharmacophore Modeling and Structure-Activity Relationship (SAR) of Protonated Opioids

Pharmacophore modeling and SAR studies are essential computational tools used to understand the key chemical features required for a molecule to exert a specific biological effect and to guide the design of new molecules with improved properties.

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and produce a biological response. For μ-opioid agonists, these models are crucial for developing a consensus structure-activity relationship (SAR) that spans diverse chemical classes. nih.gov

The Conformationally Sampled Pharmacophore (CSP) method is a sophisticated approach that incorporates all accessible conformations of each ligand to identify the structural features dictating efficacy. nih.gov In the development of such models for μ-opioid agonists, Morphine(1+) is often used as a prototypical reference compound due to its well-defined structure and activity. nih.gov These models typically include key pharmacophoric points such as a basic nitrogen atom (N), the centroid of an aromatic ring (A), and various hydrophobic moieties (B). nih.govnih.gov By quantifying the geometric relationships (distances and angles) between these points and correlating them with experimental efficacy, a quantitative model can be derived. nih.gov Such models have been successfully validated against a wide range of opioid ligands, including morphinans, fentanyls, and methadone. nih.gov

Computational chemistry provides powerful tools for the rational design of new Morphine(1+) derivatives with potentially improved therapeutic profiles. A major goal is to design molecules that can provide pain relief while minimizing centrally-mediated side effects. nih.govchapman.edu

One innovative strategy involves designing derivatives that bind selectively to μ-opioid receptors in the peripheral nervous system, particularly in inflamed tissues. nih.govresearchgate.net Injured or inflamed tissues have a lower local pH (pH 6.0-6.5) compared to healthy tissues (pH 7.4). nih.gov Since the protonated amine of morphine is essential for binding, designing a derivative with a lower pKa could ensure that it remains preferentially protonated (and thus active) in the acidic environment of inflamed tissue, but is largely deprotonated (and inactive) in healthy tissue, including the brain. nih.govchapman.edu

Computational design principles for achieving this include:

Fluorination: Introducing fluorine atoms at a β-carbon position relative to the tertiary amine can lower the amine's pKa through an inductive effect. nih.govchapman.edu Electronic structure calculations are used to predict the pKa of designed derivatives. nih.govresearchgate.net

Structural Simplification: Removing certain rings of the morphine scaffold, such as the cyclohexenol (B1201834) (C) and N-methyl-piperidine (D) rings, can increase conformational flexibility, potentially leading to enhanced binding interactions. nih.govchapman.edu

Molecular Docking and Dynamics: Software like Maestro (Schrödinger) and Gaussian is used to model the designed derivatives within the MOR binding site, calculate binding energies, and validate the stability of the interactions through molecular dynamics simulations. nih.govchapman.edu

These computational approaches have led to the design of compounds like "Fluoromorphine β-C2," which exhibits a reduced pKa and shows promise for enhanced, pH-sensitive binding. nih.govresearchgate.net

Correlation of Electronic and Conformational Properties with Receptor Engagement

The interaction between Morphine(1+) and its corresponding opioid receptors is a finely tuned process, governed by the molecule's specific three-dimensional shape (conformation) and the distribution of its electrical charges (electronic properties). At physiological pH, the tertiary amine group of morphine becomes protonated, forming the Morphine(1+) cation. This positive charge is a critical electronic feature for the initial electrostatic attraction and binding to a highly conserved aspartic acid residue within the receptor's binding pocket. elifesciences.orgacs.org

The rigid, T-shaped pentacyclic structure of Morphine(1+) is another crucial factor. oup.com This specific conformation allows it to fit snugly into the orthosteric binding site of the µ-opioid receptor (MOR). acs.orgmdpi.com Molecular dynamics simulations have shown that this rigid structure, in contrast to more flexible opioids like fentanyl, prevents it from penetrating as deeply into the binding pocket. acs.org This distinct binding mode, dictated by its conformation, directly influences how the receptor changes shape upon binding. Studies indicate that morphine preferentially activates transmembrane helices 3 and 5 of the µ-opioid receptor. acs.org This is a different activation pattern compared to other opioids like fentanyl, which preferentially activates helices 6 and 7, potentially contributing to their different efficacy profiles. acs.org The precise fit and resulting conformational change in the receptor are essential for initiating the downstream signaling cascades that produce its physiological effects.

Stereoselective Recognition of Morphine Enantiomers by Opioid Receptors

Chirality, the property of "handedness" in molecules, is fundamental in pharmacology, as biological receptors often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (mirror-image isomers) of the same compound. oup.comoup.com Morphine has five chiral centers, resulting in a distinct three-dimensional structure. oup.comoup.com The naturally occurring and biologically active form is (-)-morphine. oup.comeurekalert.org Its synthetic mirror image, (+)-morphine, shows minimal analgesic activity, highlighting the µ-opioid receptor's profound ability to distinguish between these two enantiomers. oup.comoup.comeurekalert.org This stereospecific recognition has been a long-standing puzzle in pharmacology. oup.comeurekalert.orgosti.gov

Differential Binding and Activation Profiles of (-)-Morphine and (+)-Morphine

The difference in the physiological effects of (-)-morphine and (+)-morphine stems from their vastly different interactions with the µ-opioid receptor (MOR). The naturally occurring (-)-morphine is a potent agonist of the MOR, meaning it binds to and activates the receptor effectively. oup.com In contrast, the synthetic (+)-enantiomer exhibits minimal binding affinity for the MOR and consequently lacks significant analgesic activity. oup.comoup.comosti.gov

Molecular dynamics simulations have provided insight into these differences beyond simple binding affinity. These studies reveal that the binding of (-)-morphine stabilizes the MOR in its active conformation, leading to a deep binding energy well and a significantly prolonged residence time at the receptor. oup.comoup.comeurekalert.orgosti.gov Conversely, (+)-morphine is unable to sustain this active state. oup.comoup.comeurekalert.orgosti.gov The residence time, which is the duration a ligand remains bound to its target, is emerging as a critical factor in determining a drug's effect. For the morphine enantiomers, the difference is stark: (-)-morphine has been calculated to have a residence time in the MOR that is 8,000 times longer than that of (+)-morphine. eurekalert.org This kinetic difference is a key determinant of their contrasting activation profiles.

Property(-)-Morphine(+)-MorphineSource(s)
Receptor µ-opioid receptor (MOR)µ-opioid receptor (MOR) oup.comosti.gov
Activity Agonist (potent analgesic)Minimal to no activity oup.comeurekalert.org
Binding Affinity HighMinimal oup.comoup.comosti.gov
Receptor State Stabilizes active conformationFails to sustain active state oup.comeurekalert.orgosti.gov
Binding Energy Deep energy well (-18.39 kcal/mol in a deprotonated state)Not specified, but implied to be much weaker oup.comoup.com
Residence Time Prolonged (8,000-fold longer than (+)-morphine)Very short eurekalert.org

Molecular Determinants of Enantiomeric Selectivity at the Receptor Level

The ability of the µ-opioid receptor (MOR) to so precisely distinguish between (-)-morphine and (+)-morphine lies in the specific amino acid residues that form the binding pocket. Molecular simulations suggest that the protonation state of key residues is a critical factor. oup.comoup.com Specifically, in the active state of the receptor bound to (-)-morphine, the aspartic acid residues D1142.50 and D1473.32 are suggested to be deprotonated. oup.comoup.comosti.govornl.gov The superscript refers to the Ballesteros-Weinstein numbering scheme for G protein-coupled receptors.

The interaction with D1473.32 is particularly crucial, as the protonated amine of Morphine(1+) forms a salt bridge with this residue. elifesciences.org Other residues identified as important for morphine binding and/or the activation of the receptor include Y1483.33, M1513.36, V2365.42, W2936.48, H2976.52, and Y3267.43. elifesciences.org The precise spatial arrangement of these residues creates a chiral environment that is complementary only to the structure of (-)-morphine. The incorrect stereochemistry of (+)-morphine prevents it from achieving the optimal orientation and interactions needed to stabilize the active conformation of the receptor, explaining its lack of efficacy. eurekalert.orgosti.gov

Advanced Synthetic and Biosynthetic Research of Morphine and Its Protonated Forms

Chemoenzymatic Synthesis of Morphinan (B1239233) Precursors

The integration of biological catalysts into synthetic routes, known as chemoenzymatic synthesis, has provided powerful tools for constructing complex molecules like morphinan precursors. rsc.org This approach leverages the high stereoselectivity of enzymes to create chiral building blocks that are otherwise difficult to produce through traditional chemical methods. uwaterloo.ca

A notable strategy involves the use of dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), which can introduce cis-dihydrodiols into aromatic rings with high regio- and stereoselectivity. rsc.org These diols serve as versatile chiral synthons for the subsequent construction of the morphinan core. For instance, the biocatalytic dioxygenation of bromobenzene (B47551) derivatives can yield chiral diols that are then elaborated into key building blocks for the morphinan skeleton. rsc.org

Another powerful chemoenzymatic approach utilizes lipases for the stereoselective transesterification or hydrolysis of meso compounds to generate chiral intermediates. rsc.org For example, the lipase-catalyzed resolution of N-protected meso-9-azabicyclo[3.3.1]nonanediol derivatives provides access to enantiomerically pure building blocks for alkaloid synthesis. rsc.org

Recent advancements have also focused on combining early-stage organic synthesis with late-stage biocatalysis. rsc.org This strategy allows for the efficient preparation of key intermediates, which are then subjected to enzymatic transformations to yield the desired products with high stereoselectivity. For example, the synthesis of (R)-reticuline, a crucial precursor to morphine, has been achieved through a chemoenzymatic sequence involving a stereoselective reduction catalyzed by 1,2-dehydroreticuline (B1196774) reductase. rsc.org This biomimetic approach circumvents the need for multiple protecting groups often required in purely organic syntheses. rsc.org

The development of these chemoenzymatic cascades, sometimes performed in a one-pot fashion, significantly enhances the efficiency of synthesizing chiral alkaloids from simple starting materials. nih.gov These methods not only provide access to the natural enantiomers of morphinan alkaloids but also open avenues for the synthesis of their unnatural counterparts, which are valuable for structure-activity relationship studies. rsc.org

Asymmetric Total Synthesis of Morphine and Related Alkaloids

The asymmetric total synthesis of morphine remains a benchmark in organic chemistry, driving the development of novel synthetic strategies and methodologies. d-nb.info The challenge lies in the stereocontrolled construction of its pentacyclic structure, which contains five stereocenters, including a sterically demanding all-carbon quaternary center. d-nb.info

A variety of strategies have been employed to introduce and control the chirality during the synthesis of morphine and its analogs. These can be broadly categorized as:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature.

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the synthetic route to direct a stereoselective transformation, after which it is removed.

Chiral Reagents: Enantiomerically pure reagents are used to induce chirality in the substrate. A notable example is the use of Corey-Bakshi-Shibata (CBS) reduction to create a chiral cyclohexenol (B1201834), which serves as a source of chirality in a tandem radical cyclization approach to (-)-dihydrocodeinone. udel.edu

Chiral Catalysis: This is the most efficient and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. d-nb.info Various catalytic systems have been developed for the asymmetric synthesis of morphine, including those based on transition metals and organocatalysts. d-nb.inforsc.org For instance, a highly enantioselective Robinson annulation enabled by a spiro-pyrrolidine catalyst has been used to construct the cis-hydrodibenzofuran framework of morphine. d-nb.info Rhodium-catalyzed asymmetric carboacylation has also been employed to create the quaternary core of morphine-family alkaloids. researchgate.net

The evolution of these strategies reflects a continuous drive towards more efficient and elegant solutions for the synthesis of these complex natural products. researchgate.net

The construction of the rigid pentacyclic core of morphine has inspired the development and application of a wide array of synthetic methodologies. Early syntheses often relied on classical methods that were lengthy and produced racemic mixtures requiring resolution. uwaterloo.ca

Key advancements in synthetic methodology that have been pivotal in morphine synthesis include:

Grewe Cyclization: This acid-catalyzed cyclization of a tetrahydrobenzylisoquinoline derivative is a classic method for forming the morphinan skeleton.

Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction has been explored for the construction of the fused ring system, although with varying degrees of success. rsc.org

Radical Cyclizations: Tandem radical cyclizations have proven effective in constructing the dihydrobenzofuran and subsequently the full morphine ring system. udel.edu This strategy allows for the formation of multiple bonds in a single step under mild conditions. udel.edu

Palladium-Catalyzed Reactions: The Heck reaction has been instrumental in creating the challenging C-13 quaternary stereocenter in several total syntheses of morphine. d-nb.infocore.ac.uk Palladium-catalyzed intramolecular phenol (B47542) ortho-arylation has also been used to form the aporphine (B1220529) scaffold, a related alkaloid structure. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org Organocatalytic intramolecular Michael additions have been successfully applied to the enantioselective total synthesis of morphine. d-nb.info

Deconstructive Synthesis: A novel approach involves the cleavage of relatively inert carbon-carbon and carbon-oxygen bonds in a strategically designed precursor to construct the complex morphinan scaffold. researchgate.netnih.gov

Strategies for Introducing and Controlling Chirality

Chemical Modification Strategies Impacting Morphine(1+) Properties

Chemical modifications of the morphine scaffold can have a profound impact on its physicochemical properties, including its protonation state (Morphine(1+)) and receptor binding affinity. nih.gov The protonated tertiary amine is crucial for the interaction of morphine with its target receptors. nih.govresearchgate.net

The substituent on the nitrogen atom of the morphinan skeleton plays a critical role in determining the pharmacological profile of the resulting compound. plos.org While the electronic properties of the fused ring system, particularly the cationic region around the nitrogen, are relatively unaffected by varying N-substituents, the conformational behavior of the molecule is significantly altered. nih.gov This conformational change appears to be the primary factor influencing receptor binding and interaction with the active site. nih.gov

For example, replacing the N-methyl group of morphine with an N-allyl group results in nalorphine, an opioid antagonist. mdpi.com Conversely, substitution with an N-phenethyl group can lead to a more potent agonist. plos.orgnih.gov These changes in activity are attributed to long-range effects where the N-substituent distorts the entire molecule through a conformational transmission effect. nih.gov This distortion can affect:

The fit between the opiate and its receptor. nih.gov

The electron density distribution throughout the molecule, including at the nitrogen atom. nih.gov

The directionality of the lone electron pair on the nitrogen. nih.gov

The pKa of the drug. nih.gov

Quantum chemical studies have been employed to correlate these electronic and conformational properties with the observed pharmacological activity. nih.gov

CompoundN-SubstituentResulting Activity
Morphine-CH₃Agonist
Nalorphine-CH₂CH=CH₂Antagonist
N-phenethylmorphine-CH₂CH₂PhPotent Agonist

This table is based on information from multiple sources. plos.orgnih.govmdpi.com

Selective fluorination of the morphine molecule is a strategy employed to modify its physicochemical properties, particularly its pKa, which in turn influences its protonation state and binding selectivity. nih.govchapman.edu The introduction of a fluorine atom, a highly electronegative element, at a position beta to the tertiary amine can lower the pKa of the molecule through an inductive effect. nih.govchapman.edu

This reduction in pKa is significant because the pH of inflamed tissues (pH 6.0-6.5) is lower than that of healthy tissues (pH 7.4). nih.govchapman.edu By designing a morphine derivative with a pKa that favors protonation in the acidic environment of inflamed tissue but remains largely deprotonated in healthy tissue, it is possible to achieve targeted binding and potentially reduce central nervous system side effects. nih.govchapman.edu

Computational studies have shown that β-fluorination can decrease the pKa of morphine derivatives to a range of 6.1-7.83. nih.gov This leads to a significant reduction in the percentage of protonated molecules at physiological pH (7.4) while maintaining a high degree of protonation in inflamed conditions. nih.gov For example, some fluorinated derivatives showed a reduction in protonation of over 50% in healthy pH conditions compared to morphine, while still being 59-78% protonated in inflamed tissue. nih.gov

In addition to altering the pKa, fluorination can also influence the lipophilicity of the molecule, which affects its ability to cross lipid membranes. chapman.edu Computational calculations have shown that fluorinated morphine derivatives can exhibit increased lipophilicity compared to morphine, which may enhance their partitioning into lipid-rich inflamed tissues. chapman.edu

DerivativePosition of FluorinationCalculated pKaCalculated logP
MorphineN/A~8.20.88 chapman.edu
Fluoromorphine β-C1β to Nitrogen6.1-7.83 nih.govchapman.edu1.91 chapman.edu
Fluoromorphine β-C2β to Nitrogen6.1-7.83 nih.govchapman.edu0.85 chapman.edu
Fluoromorphine β-C3β to Nitrogen6.1-7.83 nih.govchapman.edu2.05 chapman.edu

This table presents a summary of findings from computational studies. nih.govchapman.educhapman.edu

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate complex biosynthetic and synthetic pathways. In the study of morphine and its protonated form, morphine(1+), various stable isotopes, including deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), have been employed as tracers. symeres.com These isotopes are incorporated into precursor molecules, which are then introduced into biological systems or synthetic reactions. By tracking the position of the labels in the resulting morphine molecule, researchers can deduce the sequence of enzymatic reactions and chemical transformations involved in its formation. pnas.orgpnas.orgusp.br

The use of isotopically labeled compounds allows for detailed mechanistic investigations, such as determining the origin of specific atoms in the morphine skeleton, identifying key intermediates, and understanding the stereochemical course of reactions. pnas.orgrsc.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify the isotopic enrichment in the final product. mdpi.comresearchgate.net

Detailed Research Findings

Research utilizing isotopic labeling has provided profound insights into the biosynthesis of morphine in both plants (Papaver somniferum) and, more recently, in mammalian cells. pnas.orgpnas.orgusp.br These studies have been instrumental in mapping the intricate pathway from simple amino acid precursors to the complex pentacyclic structure of morphine.

One of the key findings from isotopic labeling studies is the confirmation that the morphine skeleton is derived from two molecules of the amino acid L-tyrosine. pnas.org Through a series of feeding experiments with labeled precursors in plant cell cultures and, later, in human neuroblastoma cell lines (SH-SY5Y), the entire biosynthetic route has been largely elucidated. pnas.orgusp.brpnas.org

Key Biosynthetic Steps Elucidated by Isotopic Labeling:

Formation of the Benzylisoquinoline Skeleton: Early tracer experiments established that the initial steps involve the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form (S)-norcoclaurine. However, studies in human cells using labeled precursors like L-[1,2,3-¹³C₃]- and [ring-2′,5′,6′-²H₃]dopa revealed a fundamental difference. In mammals, the pathway proceeds through the tetraoxygenated intermediate (S)-norlaudanosoline, whereas in plants, it goes via the trioxygenated (S)-norcoclaurine. pnas.org

Reticuline as a Central Intermediate: (S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. Isotopic labeling with (S)-[1-¹³C,N-¹³CH₃]reticuline demonstrated its direct incorporation into morphine. pnas.org

Stereochemical Inversion: Morphine possesses a (9R)-configuration. Labeling studies using (S)-[1,3,4-²H₃]norlaudanosoline showed the loss of a deuterium atom at the C-9 position of the resulting morphine molecule. This finding indicated that a change in configuration from (S)-reticuline to (R)-reticuline occurs through a 1,2-dehydroreticuline intermediate. pnas.org

Oxidative Phenol Coupling: The crucial C12–C13 carbon-carbon bond formation that creates the morphinan skeleton from (R)-reticuline has been studied using labeled substrates. This step generates salutaridine (B1681412). pnas.org

Thebaine and the Bifurcated Pathway: Subsequent steps involve the reduction of salutaridine to salutaridinol, followed by cyclization to form thebaine. Feeding experiments with [N-CD₃]-thebaine in mice led to the detection of labeled codeine, oripavine, and morphine in the urine, confirming a bifurcated pathway from thebaine to morphine that can proceed via either codeine or oripavine. pnas.org

Data from Isotopic Labeling Experiments

The following table summarizes key isotopic labeling experiments that have been instrumental in deciphering the mechanistic details of morphine biosynthesis. These studies typically involve administering a labeled precursor and analyzing the resulting morphine for isotopic enrichment and the specific location of the label.

Labeled PrecursorIsotope(s)Experimental SystemKey FindingReference(s)
L-[1,2,3-¹³C₃]dopa¹³CHuman neuroblastoma cells (SH-SY5Y)High isotopic enrichment in both the isoquinoline (B145761) and benzyl (B1604629) moieties of morphine. pnas.org
[ring-2′,5′,6′-²H₃]dopa²HHuman neuroblastoma cells (SH-SY5Y)Incorporation of deuterium into positions 1, 2, and 8 of the morphine molecule. pnas.org
[2,2-²H₂]Dopamine²HHuman neuroblastoma cells (SH-SY5Y)Exclusive incorporation into the isoquinoline moiety of morphine. pnas.org
(S)-[1,3,4-²H₃]norlaudanosoline²HHuman neuroblastoma cells (SH-SY5Y)Good isotopic enrichment with the loss of one deuterium atom from the C-9 position, indicating a change of configuration. pnas.org
[7-²H]Salutaridinol²HHuman neuroblastoma cells (SH-SY5Y)Substantial incorporation into morphine. pnas.org
[6-²H]Codeine²HHuman neuroblastoma cells (SH-SY5Y)Served as a direct precursor to morphine. pnas.org
[ring-¹³C₆]Tyramine¹³CHuman neuroblastoma cells (SH-SY5Y)Incorporation of the labeled tyramine (B21549) into the morphine molecule. pnas.org
(S)-[1-¹³C,N-¹³CH₃]Reticuline¹³CHuman neuroblastoma cells (SH-SY5Y)Demonstrated that (S)-reticuline is a precursor and undergoes a change in configuration. pnas.org
[N-CD₃]Thebaine²HMiceLed to the excretion of labeled codeine, oripavine, and morphine, confirming a bifurcated pathway. pnas.org
¹⁸O₂¹⁸OHuman neuroblastoma and pancreas carcinoma cellsPosition-specific incorporation of two oxygen atoms into the morphine molecule. pnas.orgusp.br

In addition to biosynthetic studies, isotopic labeling is also crucial for synthetic chemistry. For instance, ¹³C-labeled opiates, including morphine, have been synthesized for use as internal standards in mass spectrometry-based quantification, which improves analytical accuracy. mdpi.comnih.gov The synthesis of [methyl-¹³C]morphine has been achieved starting from norcodeine and using [¹³C]methyl iodide. mdpi.com

Furthermore, studies using tritium (B154650) (³H)-labeled morphine and its derivatives have been conducted to investigate their metabolic fate, distribution, and excretion in animal models. umich.edunih.govnih.gov These radiolabeling studies provide valuable information for understanding the pharmacokinetics of these compounds. mdpi.com

Isotopic labeling has also been applied in proteomic studies to understand the broader molecular effects of morphine. By using differential isotopic labeling, researchers have identified proteins in presynaptic fractions that are significantly altered by chronic morphine administration, offering insights into the molecular mechanisms of opioid dependence. plos.org

The protonation state of morphine and its interaction with its receptor have also been investigated using computational methods, which are often informed by experimental data that can include insights from isotopic labeling. Understanding the protonation state of the tertiary amine in morphine(1+) is critical, as this charged group is crucial for its interaction with the opioid receptor. researchgate.netacs.orgosti.govoup.com

Advanced Analytical Methodologies for in Vitro Morphine 1+ Research Applications

Chromatographic Techniques for Morphine(1+) and its Derivatives

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Morphine(1+) and its related compounds, both liquid and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. Its application in morphine research is extensive, with various methodologies developed to address specific analytical challenges.

The separation of protonated basic compounds like Morphine(1+) using reversed-phase HPLC can be challenging, often resulting in poor retention and peak tailing. researchgate.net Ion-pair reversed-phase HPLC addresses this by introducing an ion-pairing reagent to the mobile phase. nih.govgoogle.com This reagent, typically a large, ionic molecule with a hydrophobic tail, forms a neutral ion pair with the charged analyte (Morphine(1+)). This neutral complex has a greater affinity for the nonpolar stationary phase, leading to improved retention and peak shape.

A stability-indicating HPLC method has been developed for the simultaneous determination of morphine and its degradation product, pseudomorphine, in injection solutions using an octadecyl-bonded column and a mobile phase containing an ion-pairing reagent. nih.gov This method allows for the complete separation of the two compounds without peak distortion. nih.gov The use of ion-pairing reagents like sodium heptanesulfonate at a controlled pH has been shown to be effective for the simultaneous analysis of related compounds. researchgate.net The choice of the ion-pairing agent and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired separation.

Table 1: HPLC Method for Separation of Morphine and Related Compounds

Parameter Condition Reference
Column Pentafluorophenyl (PFP) d-nb.info
Mobile Phase Acetonitrile:Ammonium Formate (50:50) d-nb.info
Detection Photodiode Array (PDA) d-nb.info
LOD 0.001 mg/mL d-nb.info
Linearity 0.005 - 1 mg/mL (R² > 0.999) d-nb.info
Accuracy 89.54–101.91% d-nb.info

This interactive table summarizes the conditions for an HPLC method developed for the determination of morphine.

Microemulsion HPLC is an environmentally friendly and rapid analytical technique that has been successfully applied to the simultaneous quantification of morphine and other drugs in biological fluids. eurekaselect.comingentaconnect.com This method utilizes a microemulsion, which is a thermodynamically stable, isotropic, and transparent system of oil, water, surfactant, and a co-surfactant, as the mobile phase. eurekaselect.comingentaconnect.com The unique properties of the microemulsion allow for the direct injection of biological samples, such as plasma and urine, after simple dilution, significantly reducing sample preparation time. eurekaselect.comingentaconnect.com

The use of monolithic columns in conjunction with microemulsion HPLC has further enhanced the efficiency of morphine analysis. eurekaselect.comingentaconnect.comresearchgate.net Monolithic columns consist of a single piece of porous material, offering lower backpressure and higher flow rates compared to traditional packed columns. rsc.org This combination allows for rapid separations, with all studied drugs being well-resolved and eluted within 6 minutes in one study. eurekaselect.comingentaconnect.com A rapid chromatographic separation using a monolithic column has also been employed for the selective determination of morphine in larvae, coupled with post-column chemiluminescence detection. oup.com

Table 2: Microemulsion HPLC Method for Morphine Analysis

Parameter Condition Reference
Column Monolithic C18 eurekaselect.comingentaconnect.comresearchgate.net
Mobile Phase Aqueous solution of SDS (0.12 M), n-propanol (10%), ethyl acetate (B1210297) (0.75%), tri-ethyl amine (0.3%), orthophosphoric acid (0.15%), pH 3.0 eurekaselect.comingentaconnect.com
Flow Rate 1.0 mL/min eurekaselect.comingentaconnect.com
Detection UV at 220 nm eurekaselect.comingentaconnect.com
LOD for Morphine 0.056 µg/mL eurekaselect.comingentaconnect.com
LOQ for Morphine 0.12 µg/mL eurekaselect.comingentaconnect.com

This interactive table details the parameters of a microemulsion HPLC method for the quantification of morphine.

Ion-Pair Reversed-Phase HPLC for Separation of Protonated Forms

Gas Chromatography (GC) for Volatile Morphine Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, morphine and its polar metabolites are not inherently volatile. Therefore, a derivatization step is required to convert them into more volatile and thermally stable derivatives suitable for GC analysis. oup.com Common derivatization agents include silylating agents, which form trimethylsilyl (B98337) (TMS) derivatives, and acylating agents. unodc.org

Two primary GC methods have been described for the simultaneous quantification of morphine and codeine. The first method involves the formation of trimethylsilyl derivatives and detection using a nitrogen-phosphorus detector. The second method utilizes the formation of heptafluorobutyryl derivatives with detection by an electron capture detector, which offers higher sensitivity for halogenated compounds. These methods are sensitive enough to detect morphine at concentrations as low as 0.04 µg/mL. To ensure accurate identification, GC is often coupled with mass spectrometry (GC-MS). mums.ac.irmums.ac.ir

Mass Spectrometry (MS) Applications in Morphine(1+) Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in morphine research due to its high sensitivity and specificity, allowing for the definitive identification and quantification of Morphine(1+) and its metabolites. mums.ac.irmums.ac.ir

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of morphine and its metabolites in complex biological matrices. mums.ac.irmums.ac.ir This hyphenated technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In LC-MS/MS, after the analytes are separated by the LC column, they are ionized, typically using electrospray ionization (ESI). The protonated molecular ion of morphine ([M+H]+) is then selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer, providing a unique fragmentation pattern that serves as a molecular fingerprint for morphine. tubitak.gov.tr This high degree of specificity allows for the unambiguous identification of morphine, even in the presence of interfering substances. bdn.go.th

A sensitive and rapid HPLC-MS/MS method has been developed for the simultaneous quantification of morphine and its major metabolites, morphine-3-glucuronide (B1234276) and morphine-6-glucuronide, as well as normorphine and hydromorphone, in serum using a small sample volume of only 50 μL. nih.gov The method demonstrated excellent robustness and was successfully applied to a pharmacokinetic study. nih.govcapes.gov.br LC-MS/MS methods have been validated for the routine drug testing of opiates in urine, offering increased selectivity and separation power compared to older GC-MS methods.

Table 3: LC-MS/MS Method for Morphine and Metabolite Quantification

Parameter Condition Reference
LC Column Thermo Scientific AccuCore PFP (50 × 2.1 mm, 2.6 μm) nih.gov
Mobile Phase A Water with 0.1% formic acid (v/v) nih.gov
Mobile Phase B Methanol with 0.1% formic acid (v/v) nih.gov
Ionization Electrospray Ionization (Positive Mode) researchgate.netunimc.it
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

This interactive table outlines the conditions for a validated LC-MS/MS method used for the quantification of morphine and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry is a cornerstone analytical technique for the separation, identification, and quantification of complex mixtures. For in vitro studies of Morphine(1+), GC-MS provides robust data for structural elucidation, especially when dealing with synthetic products or metabolites. The process typically involves the extraction of the analyte from the in vitro matrix, followed by a chemical derivatization step to increase its volatility and thermal stability, making it amenable to gas chromatography. oup.com

Derivatization is a critical sample preparation step for the GC-MS analysis of morphine. nih.gov Common derivatizing agents include silylating reagents, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the polar hydroxyl groups of morphine into nonpolar trimethylsilyl (TMS) ethers. nyc.govnih.govnist.gov Another approach is acylation using reagents like propionic anhydride, which forms stable ester derivatives. oup.comnih.gov The choice of derivatization reagent can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivative, which must be considered for accurate structural interpretation. nih.govoup.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. nih.gov The separated components then enter the mass spectrometer, where they are ionized. In the context of Morphine(1+), techniques like chemical ionization (CI) can be employed, which is a "soft" ionization method that typically results in a prominent protonated molecule [M+H]+, corresponding to the Morphine(1+) ion. customs.go.jp Electron ionization (EI) is also widely used, though it can cause more extensive fragmentation. customs.go.jp The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the resulting mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the analyte. nih.gov For the TMS derivative of morphine, the ion at m/z 429 is often monitored for quantification and identification. nist.govnih.gov

The structural elucidation of Morphine(1+) is further enhanced by comparing the retention time and mass spectrum of the sample with that of a certified reference standard analyzed under identical conditions. nih.gov This comparison provides a high degree of confidence in the identification of the compound in in vitro samples.

Fragmentation Pattern Analysis of Morphine(1+) Ions

The analysis of the fragmentation pattern of the Morphine(1+) ion (m/z 286 in its protonated, underivatized form) and its derivatives is fundamental to its unequivocal identification. nih.govfrontiersin.org When the Morphine(1+) ion is subjected to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in tandem mass spectrometry or MS/MS), it breaks apart in a predictable manner, yielding a series of characteristic product ions. nih.govnih.gov

Under positive ionization conditions, the protonated morphine molecule ([M+H]+) is observed at an m/z of 286. nih.govfrontiersin.org The fragmentation of this ion provides structural information. For instance, a common fragmentation pathway involves the loss of a water molecule (H₂O), resulting in a fragment ion at m/z 268. nih.gov Further fragmentation can lead to other diagnostic ions. For example, cleavage of the piperidine (B6355638) ring is a characteristic fragmentation route for morphine and related compounds. nih.gov

Detailed fragmentation studies have identified several key product ions for morphine. A full scan MS/MS spectrum of the m/z 286 precursor ion reveals characteristic fragments at m/z values such as 268, 229, and 211. nih.gov The fragmentation patterns of morphine and its derivatives have been extensively studied to support their identification in various matrices. nih.gov

The table below summarizes the characteristic fragment ions observed for the protonated morphine molecule (Morphine(1+)).

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/Fragment Identity
286268Loss of H₂O
286229Further fragmentation
286211Further fragmentation
286201Further fragmentation

This table is based on data reported in literature for the fragmentation of protonated morphine. nih.gov

For derivatized morphine, the fragmentation pattern will be different and characteristic of the specific derivative. For example, the bis(trimethylsilyl) (TMS) ether derivative of morphine shows a prominent ion at m/z 429. nist.gov Analysis of the fragmentation of this derivative provides another layer of confirmation for the presence of morphine in a sample.

Future Directions and Emerging Research Avenues for Morphine 1+ Studies

Integration of Artificial Intelligence and Machine Learning in Morphine(1+) Drug Design

Furthermore, AI is being utilized for de novo drug design, where algorithms generate entirely new molecular structures with optimized properties. mdpi.com These generative models can be tailored to produce molecules that are not only potent binders to a specific receptor but also possess favorable pharmacokinetic properties. mdpi.com The application of AI and ML in drug development extends to predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potential drug candidates, further streamlining the drug discovery pipeline. nih.gov

Below is a table summarizing key applications of AI/ML in Morphine(1+) related drug design:

AI/ML Application Description Potential Impact Supporting Evidence
High-Throughput Virtual Screening Rapidly screens vast chemical libraries to identify potential hits for opioid receptors.Reduces time and cost associated with initial drug discovery stages.Can screen billions of compounds in months. biophysics.org
Binding Affinity Prediction Predicts how strongly a compound will bind to a specific opioid receptor subtype.Facilitates the design of selective ligands to minimize off-target effects.Models have been developed for MOR with significant predictive accuracy. ebm-journal.org
De Novo Drug Design Generates novel chemical structures with desired pharmacological properties from scratch.Enables the creation of safer and more effective opioid analgesics.Can design molecules with specific inhibitory profiles. biophysics.orgmdpi.com
Drug Repurposing Identifies existing drugs that could be repurposed for treating opioid-related disorders.Offers a faster route to new treatments by using already approved drugs.Machine learning can screen DrugBank compounds for potential OUD treatments. nih.gov
ADMET Prediction Predicts the pharmacokinetic and toxicity profiles of new drug candidates.Helps to identify and eliminate compounds with unfavorable properties early in development.Analysis of ADMET properties provides guidance for repurposing compounds. nih.gov

Novel Computational Paradigms for Simulating Morphine(1+)-Receptor Dynamics

Understanding the dynamic interactions between Morphine(1+) and its receptors at an atomic level is crucial for designing improved analgesics. Novel computational paradigms, particularly enhanced molecular dynamics (MD) simulations, are providing unprecedented insights into these complex processes. mdpi.complos.org Standard MD simulations can model the behavior of a ligand-receptor complex over time, offering a more informative picture than static docking models. mdpi.com

Advanced techniques like Gaussian-accelerated MD (GaMD) are being employed to enhance the sampling of conformational states, allowing researchers to capture a wider range of the dynamic interactions that are critical for G protein-coupled receptor (GPCR) activation. plos.org These simulations can reveal the subtle conformational changes that occur in the receptor upon binding of Morphine(1+), leading to the initiation of downstream signaling pathways.

Researchers are also combining machine learning with MD simulations to predict kinetic rates and identify the transition states of drug dissociation from receptors. aip.org This is particularly important as the timescale of drug dissociation is often too long to be captured by standard simulations. aip.org By training neural networks with data from MD simulations, it is possible to develop more efficient and accurate models for calculating the dissociation rate constants of ligands like morphine. aip.org

These computational studies have identified specific amino acid residues within the opioid receptors that are critical for interaction with Morphine(1+). For example, simulations have highlighted the importance of residues such as D147, Y148, M151, W293, I296, I322, and Y326 in the µ-opioid receptor for binding and function. mdpi.comnih.gov

The following table details key findings from computational studies on Morphine(1+)-receptor dynamics:

Computational Technique Key Finding Significance Reference
Molecular Dynamics (MD) Simulations Revealed more intense interaction of morphine with W293 in certain receptor conformations.Helps to understand the structural basis for the activity of different ligands. mdpi.com
Gaussian-accelerated MD (GaMD) Allows for enhanced sampling of receptor conformational states during ligand binding.Provides a more complete picture of the GPCR activation process. plos.org
MD with Machine Learning Enabled the calculation of dissociation rate constants for morphine from the µ-opioid receptor.Overcomes the timescale limitations of standard MD simulations for studying drug dissociation. aip.org
Discrete Molecular Dynamics Showed that the binding modes of morphine in 6TM and 7TM-mOR variants are energetically and geometrically similar.Provides insights into the molecular differences between receptor isoforms. nih.gov

Development of Advanced Spectroscopic Probes for Real-time Morphine(1+) Interactions

The development of sophisticated spectroscopic probes is enabling researchers to monitor the interactions of Morphine(1+) with its cellular targets in real-time and in a native environment. These tools are invaluable for understanding the kinetics and dynamics of receptor binding and activation.

One promising approach is the use of fluorescence resonance energy transfer (FRET)-based assays. nih.gov FRET can be used to directly monitor the activation of G-proteins mediated by the µ-opioid receptor in living cells. nih.gov This technique has been successfully employed to determine the structure-activity relationships of various morphine precursors, demonstrating that several of these compounds act as partial agonists at the µ-opioid receptor. nih.gov

Chemical probes, such as photo-affinity and metabolic labeling probes, are also being developed to gain deeper insights into the molecular interactions of opioids within a cellular context. nih.gov For example, a photo-click morphine probe (PCM-2) has been designed to identify the subcellular localization and protein interaction partners of morphine. nih.gov Such studies have revealed that these probes can localize to various cellular compartments, including the lysosome, and interact with proteins like the mitochondrial phosphate (B84403) carrier protein. nih.gov

Nanobody-based probes represent another innovative tool for studying opioid receptor dynamics. osti.gova-z.lu Nanobodies that stabilize distinct conformations of the kappa opioid receptor have been developed. osti.gova-z.lu These state-dependent nanobodies can be used to report on the real-time, in situ dynamic range of GPCR activity, providing a powerful method for visualizing the different states that a receptor can adopt upon ligand binding. osti.gova-z.lu

Finally, novel fluorescence sensors are being created for the rapid and selective detection of morphine. mdpi.com These sensors can exhibit a change in their fluorescence properties upon binding to morphine, allowing for its quantification in biological samples. mdpi.com

The table below highlights some of the advanced spectroscopic probes used in Morphine(1+) research:

Probe Type Methodology Application Key Finding
FRET-based assays Monitors G-protein activation in living cells.Determining structure-activity relationships of opioid agonists.Several morphine precursors are partial MOR agonists. nih.gov
Photo-click morphine (PCM-2) Photo-affinity labeling to identify protein interactions.Mapping the cellular localization and interactome of morphine.Primarily localizes to the lysosome and interacts with mitochondrial proteins. nih.gov
Nanobody probes Stabilize and report on specific receptor conformational states.Real-time monitoring of GPCR activity and dynamics.Can report on ligand-stabilized states in cells in situ. osti.gova-z.lu
Fluorescence sensors Detect changes in fluorescence upon binding to morphine.Rapid and selective quantification of morphine in biological samples.Can detect morphine at very low concentrations. mdpi.com

Q & A

Q. What are the primary methodologies for synthesizing Morphine(1+), and how do they address stereochemical challenges?

Morphine(1+) synthesis typically employs multistep organic reactions, including the Gates synthesis (via isoquinoline intermediates) and the Fieser-Holmes approach (using phenanthrene derivatives). Critical challenges involve controlling stereochemistry at the C-9, C-13, and C-14 positions, which dictate pharmacological activity. Researchers must validate stereochemical outcomes using X-ray crystallography or advanced NMR techniques .

Q. How should researchers design experiments to assess Morphine(1+)'s pharmacokinetics in rodent models?

Key steps include:

  • Dose Optimization : Conduct dose-response studies to determine ED50 for analgesia using tail-flick or hot-plate tests.
  • Metabolic Profiling : Use HPLC-MS to quantify metabolites (e.g., morphine-3-glucuronide) in plasma and brain tissue.
  • Control Groups : Include naloxone-treated cohorts to isolate opioid receptor-mediated effects. Reference established protocols from neuropharmacology literature to ensure reproducibility .

Q. What ethical considerations are critical for human studies involving Morphine(1+)?

  • Informed Consent : Disclose risks of dependency and withdrawal in participant documentation.
  • Data Anonymization : Ensure patient identifiers are removed from pharmacokinetic datasets.
  • Regulatory Compliance : Obtain approvals from institutional review boards (IRBs) and adhere to FDA/EMA guidelines for opioid research .

Advanced Research Questions

Q. How can contradictory findings in Morphine(1+)'s neurobiological mechanisms be resolved?

For example, Martínez-Rivera et al. () reported opposing effects of high-frequency (100 Hz) vs. beta-frequency (20 Hz) DBS on morphine-induced conditioned place preference (CPP). To resolve contradictions:

  • Circuit-Specific Analysis : Use optogenetics to isolate neural pathways (e.g., amygdala vs. hypothalamic-cortical circuits).
  • Behavioral Validation : Compare CPP extinction rates across stimulation parameters.
  • Molecular Profiling : Quantify cFos expression in reward-related brain regions post-DBS to map activation patterns .

Q. What statistical frameworks are optimal for analyzing dose-dependent neurotoxicity of Morphine(1+)?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Survival Analysis : Apply Kaplan-Meier estimators for longitudinal toxicity studies.
  • Correction for Multiple Comparisons : Use Benjamini-Hochberg adjustments to minimize Type I errors in omics datasets .

Q. How can computational models improve predictions of Morphine(1+)'s receptor binding dynamics?

  • Molecular Dynamics (MD) Simulations : Simulate µ-opioid receptor (MOR) binding pockets under physiological pH and salinity.
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers.
  • Validation : Cross-reference predictions with in vitro SPR (surface plasmon resonance) assays .

Q. What methodological gaps exist in current research on Morphine(1+)-induced synaptic plasticity?

  • Electrophysiological Limitations : Most studies use acute brain slices, overlooking chronic exposure effects.
  • Temporal Resolution : Two-photon imaging in vivo can track dendritic spine dynamics in real time.
  • Model Diversity : Shift from rodent models to human-derived organoids for translational relevance .

Methodological Best Practices

Q. How should researchers structure a manuscript on Morphine(1+) to meet journal standards?

  • Abstract : Highlight the hypothesis, methodology (e.g., "beta-frequency DBS in CPP"), and translational significance.
  • Methods : Detail synthetic routes (e.g., "Fieser-Holmes method with >95% enantiomeric excess") and statistical tests.
  • Figures : Avoid overcrowding chemical structures; prioritize mechanistic diagrams (e.g., neural circuits) .

Q. What strategies mitigate bias in preclinical Morphine(1+) studies?

  • Blinding : Use double-blind protocols for behavioral scoring.
  • Randomization : Assign animals to treatment groups via block randomization.
  • Reproducibility : Share raw datasets and analysis code in repositories like Zenodo .

Data Contradiction Analysis

Q. Why do some studies report divergent effects of Morphine(1+) on neuroinflammation?

Discrepancies arise from:

  • Model Variability : Inbred vs. outbred rodent strains differ in immune responses.
  • Dosing Regimens : Chronic low-dose vs. acute high-dose administration activates distinct glial pathways.
  • Biomarker Selection : TNF-α vs. IL-10 measurements may emphasize pro- or anti-inflammatory outcomes. Cross-validate findings using multiplex cytokine arrays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.